1-Methylnaphthalene is an organic compound with the chemical formula . It appears as a colorless liquid and is one of the two isomers of methylnaphthalene, the other being 2-methylnaphthalene. This compound is derived primarily from coal tar and is known for its distinct aromatic properties. It has a boiling point of approximately 240-243°C and a freezing point of -22°C, making it a stable substance under standard conditions .
1-Methylnaphthalene is recognized for its role in defining the lower reference point of cetane number, which measures diesel fuel ignition quality. It has a long ignition delay, indicating poor ignition qualities compared to other hydrocarbons .
1-Methylnaphthalene is considered a hazardous material due to several factors:
Additionally, when treated with alkali metals, 1-methylnaphthalene forms radical anion salts, such as sodium 1-methylnaphthalene. This reaction enhances its solubility and utility in low-temperature reductions compared to sodium naphthalene .
The biological activity of 1-methylnaphthalene has been studied concerning its potential health effects. It has been identified as a carcinogenic agent and a plant metabolite. Exposure to this compound can lead to significant irritation of the eyes and skin, and chronic exposure may result in liver or kidney damage .
Animal studies indicate that inhalation exposure can cause pulmonary issues, including lung inflammation and structural degeneration in tissues. Additionally, there are concerns regarding its potential carcinogenicity based on observed tumorigenic responses in laboratory animals .
1-Methylnaphthalene can be synthesized through several methods:
1-Methylnaphthalene has several applications across various industries:
Research on interaction studies involving 1-methylnaphthalene indicates that it can interact with various biological systems. For example, studies have shown that it may influence metabolic pathways in plants and animals, potentially leading to alterations in growth or development due to its toxicity at certain concentrations .
Additionally, interactions with other chemicals can lead to complex reactions that may enhance or mitigate its toxic effects, necessitating further investigation into these dynamics.
Several compounds are structurally similar to 1-methylnaphthalene. Here are some notable examples:
Compound | Structure Type | Key Characteristics |
---|---|---|
2-Methylnaphthalene | Isomer | Similar chemical properties but different reactivity patterns. |
Naphthalene | Parent compound | Lacks methyl group; more volatile and less dense than 1-methylnaphthalene. |
1-Naphthol | Hydroxyl derivative | Contains hydroxyl group; more polar and soluble in water than 1-methylnaphthalene. |
2-Naphthol | Hydroxyl derivative | Similar to 1-naphthol but with different reactivity due to position of hydroxyl group. |
Each of these compounds exhibits unique properties and reactivity profiles that differentiate them from 1-methylnaphthalene while sharing some common characteristics due to their aromatic nature .
The alkylation of naphthalene with methanol over activated alumina catalysts represents a primary route for 1-methylnaphthalene synthesis. This process operates at temperatures between 425°C and 700°C under pressures of 1–70 atmospheres, with molar ratios of methanol to naphthalene ranging from 0.5:1 to 6:1. Elevated temperatures (550–650°C) enhance selectivity for 2-methylnaphthalene, but lower temperatures (425–500°C) favor the formation of 1-methylnaphthalene as a major product. Continuous-flow reactors using tubular configurations with crushed alumina catalysts (e.g., CATAPAL® alumina) achieve liquid hourly space velocities (LHSV) of 0.5–2.5, yielding up to 40–50% 1-methylnaphthalene in mixed methylnaphthalene streams.
Table 1: Key Parameters in Vapor-Phase Methylation
Parameter | Range/Value | Impact on Selectivity |
---|---|---|
Temperature | 425–700°C | Higher temps favor 2-methyl |
Pressure | 10–40 atm (optimal) | Minimal impact on isomer ratio |
Methanol/Naphthalene | 1:1–4:1 | Excess methanol reduces polyalkylation |
Catalyst | Activated Al₂O₃ | Acidic sites critical for C–C coupling |
Zeolite catalysts, particularly HY and H-beta, enable alkylation of naphthalene with α-olefins (e.g., α-tetradecene) under industrial conditions. HY zeolite (SiO₂/Al₂O₃ = 5.2) achieves 95% naphthalene conversion at 150°C with a 10:1 olefin/naphthalene molar ratio. The process favors monoalkylation, with 1-methylnaphthalene yields reaching 60–70% in fixed-bed reactors operating at 4.2 MPa. Catalyst deactivation due to coke formation necessitates regeneration cycles via calcination at 475°C, restoring ~80% initial activity.
Hydrogen abstraction reactions govern the initial steps of 1-methylnaphthalene degradation. Quantum chemistry calculations using the M06-2X/6-311g(d,p) method reveal that abstraction from the methyl group exhibits a barrier height of 12.3 kcal/mol, significantly lower than ring-centered abstractions (16.8–18.4 kcal/mol) [4]. This preference aligns with experimental rate constants for hydroxyl (OH) radical reactions, where 1-methylnaphthalene reacts at $$4.09 \times 10^{-11}$$ cm³ molecule⁻¹ s⁻¹, nearly double the rate of unsubstituted naphthalene ($$2.39 \times 10^{-11}$$ cm³ molecule⁻¹ s⁻¹) [2].
Table 1: Hydrogen Abstraction Rate Constants for 1-Methylnaphthalene
Reaction Site | Barrier Height (kcal/mol) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
---|---|---|
Methyl Group | 12.3 | $$4.09 \times 10^{-11}$$ [2] |
α-Position (C1) | 17.1 | $$1.2 \times 10^{-11}$$ [4] |
β-Position (C2) | 16.8 | $$0.9 \times 10^{-11}$$ [4] |
The methyl group’s lower bond dissociation energy (BDE = 89.5 kcal/mol) compared to aromatic C–H bonds (BDE = 112–118 kcal/mol) facilitates preferential abstraction, generating a resonance-stabilized benzyl-type radical [4]. This intermediate undergoes rapid oxygen addition under atmospheric conditions, forming peroxyl radicals that drive subsequent oxidation cascades.
Oxidation of 1-methylnaphthalene proceeds via two primary routes: thermal autoignition and ambient radical-mediated pathways. In rapid compression machine (RCM) studies at 15–40 bar and 837–980 K, 1-methylnaphthalene autoignition exhibits negative temperature coefficient (NTC) behavior, with ignition delays decreasing from 12.4 ms at 900 K to 8.2 ms at 980 K under stoichiometric conditions [3]. Key intermediates include 1-naphthaldehyde (C₁₁H₈O) and 1,4-naphthoquinone (C₁₁H₆O₂), identified via gas chromatography-mass spectrometry (GC-MS) [5].
EPFRs on particulate matter (PM) surfaces synergistically enhance oxidation by generating hydroxyl radicals through redox cycling. This process yields 4-hydroxy-4-methylnaphthalen-1-one and (hydroxymethyl)naphthalene isomers at ambient temperatures (25–37°C), with partitioning coefficients favoring aqueous-phase accumulation of polar products [5]. Photochemical oxidation under UV light further produces naphthoic acid (C₁₁H₈O₂) via ring-opening reactions, as confirmed by FTIR and GC-MS analyses [6].
Figure 1: Dominant Oxidation Pathways of 1-Methylnaphthalene
High-pressure pyrolysis (100 bar) and autoignition studies reveal radical chain mechanisms dominated by methyl group cleavage. Density functional theory (DFT) calculations predict that homolytic C–CH₃ bond dissociation requires 78.4 kcal/mol, forming a naphthyl radical and methyl species [1]. These radicals initiate chain-branching reactions:
$$ \text{C}{10}\text{H}7\text{CH}3 \rightarrow \text{C}{10}\text{H}7^- + \text{CH}3^- $$
$$ \text{CH}3^- + \text{O}2 \rightarrow \text{CH}3\text{O}2^- \rightarrow \text{HCO} + \text{HO}_2^- $$ [1]
Sensitivity analyses of kinetic models highlight the critical role of H-abstraction reactions from the methyl group in accelerating decomposition. At 40 bar, inclusion of pressure-dependent rate constants for $$ \text{C}{10}\text{H}7\text{CH}3 + \text{H} \rightarrow \text{C}{10}\text{H}7\text{CH}2^- + \text{H}_2 $$ reduces ignition delay prediction errors from 22% to 7% compared to experimental data [3].
Table 2: Key Elementary Reactions in 1-Methylnaphthalene Decomposition
Reaction | Rate Constant (700 K, 100 bar) |
---|---|
$$ \text{C}{11}\text{H}{10} \rightarrow \text{C}{10}\text{H}7^- + \text{CH}_3^- $$ | $$1.4 \times 10^4 \, \text{s}^{-1}$$ [1] |
$$ \text{C}{10}\text{H}7^- + \text{O}2 \rightarrow \text{C}{10}\text{H}7\text{O}2^- $$ | $$2.8 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}$$ [4] |
1-Methylnaphthalene (C₁₁H₁₀) is a bicyclic aromatic hydrocarbon that plays a crucial role in compression ignition applications and fuel surrogate formulations [1]. As a polycyclic aromatic hydrocarbon, it serves as a key component in diesel and aviation fuel surrogates while demonstrating distinctive combustion characteristics including autoignition behavior, soot formation tendencies, and particulate emission profiles [1] [2]. This compound represents the aromatic fraction in petroleum-based fuels and has been extensively studied for its combustion properties under various operating conditions [1] [3].
1-Methylnaphthalene exhibits well-defined autoignition characteristics that are critical for compression ignition applications. The autoignition temperature has been consistently reported across multiple sources, with values ranging from 525°C to 527°C (977°F to 984°F) [4] [5] [6] [7] [8]. This narrow range demonstrates the reproducibility of autoignition measurements for this compound. The average autoignition temperature of 526.2°C indicates the minimum temperature required for spontaneous ignition in the absence of an external ignition source [4] [5].
Experimental studies using rapid compression machines and shock tubes have extensively characterized the ignition delay behavior of 1-methylnaphthalene under various conditions. Ren et al. conducted comprehensive measurements in a heated rapid compression machine, obtaining ignition delay data for equivalence ratios of 0.7, 1.0, and 1.2 at pressures of 12, 15, and 20 bar over the temperature range of 860-1040 K [12] [13]. Similarly, Beshir et al. investigated ignition delays at compressed pressures of 15-40 bar and temperatures of 837-980 K with equivalence ratios ranging from 0.5 to 1.5 [14].
The ignition delay times of 1-methylnaphthalene demonstrate characteristic aromatic behavior with no S-shaped dependence on inverse temperature, unlike aliphatic compounds [15]. This behavior reflects the resistance of aromatic compounds to low-temperature oxidation pathways. The total ignition delay decreases with increasing pressure and temperature, following typical compression ignition trends [14] [12].
The autoignition characteristics of 1-methylnaphthalene show strong dependence on both pressure and temperature conditions. At elevated pressures typical of compression ignition engines, the compound exhibits improved ignition characteristics. Studies have demonstrated that increasing pressure from 15 to 40 bar significantly reduces ignition delay times [14]. This pressure dependence is crucial for practical compression ignition applications where peak cylinder pressures can exceed 150 bar.
Temperature effects on autoignition are equally significant. The Arrhenius-type relationship between temperature and ignition delay time indicates that small increases in compressed temperature result in substantial reductions in ignition delay [14] [12]. This temperature sensitivity is particularly important for controlling combustion timing in compression ignition engines using 1-methylnaphthalene-containing fuels.
The autoignition process of 1-methylnaphthalene involves complex chemical kinetic pathways that have been extensively studied through detailed mechanism development. Wang et al. developed a comprehensive kinetic model comprising 662 species and 3864 reactions to capture the oxidation behavior of 1-methylnaphthalene [1]. More recently, advanced models containing up to 1389 species and 7185 reactions have been developed to accurately predict ignition delay times and species concentration profiles [1].
The primary consumption pathways for 1-methylnaphthalene during autoignition involve hydrogen abstraction reactions. The most significant pathway generates 1-naphthylmethyl radicals through hydrogen abstraction from the methyl group, accounting for approximately 55.54% of total fuel consumption [1]. Secondary pathways include hydrogen abstraction reactions on the benzene ring, which contribute to the overall oxidation process [1].
1-Methylnaphthalene serves as a critical component in multi-component diesel surrogate fuel formulations designed to replicate the physical and chemical properties of real diesel fuel. Recent studies have developed sophisticated surrogate formulations incorporating 1-methylnaphthalene as the representative aromatic component. A four-component diesel surrogate developed by PMC researchers includes 1-methylnaphthalene at 23.0% mass fraction, combined with n-hexadecane (35.56%), isocetane (20.17%), and n-butylcyclohexane (21.27%) [2].
This formulation strategy addresses the need to represent different hydrocarbon classes present in diesel fuel. 1-Methylnaphthalene specifically represents the diaromatic fraction, which typically comprises 15-40% of diesel fuel composition [1]. The selection of 1-methylnaphthalene over other aromatic compounds is based on its availability, well-characterized properties, and representative behavior of bicyclic aromatic hydrocarbons in diesel [3].
The formulation of surrogate fuels containing 1-methylnaphthalene employs sophisticated optimization algorithms to match key target properties. Eight critical properties are typically considered: cetane number, density, hydrogen-to-carbon ratio, latent heat of evaporation, lower heating value, surface tension, viscosity, and distillation range [2]. The optimization process uses a multiproperty regression algorithm that minimizes the sum of squared relative differences between target and surrogate properties [2].
1-Methylnaphthalene contributes specific property values to the surrogate blend. Its density of 1.001 g/mL at 25°C is higher than typical aliphatic components, helping to match the density of real diesel fuels [2]. The low hydrogen-to-carbon ratio (0.91) characteristic of aromatic compounds influences the overall H/C ratio of the surrogate, which affects adiabatic flame temperature and combustion characteristics [2].
Beyond diesel applications, 1-methylnaphthalene is extensively used in kerosene and aviation fuel surrogate formulations. The DLR study developed a five-component kerosene surrogate containing 23% 1-methylnaphthalene, combined with n-propylcyclohexane (10%), iso-octane (13%), n-dodecane (20%), and n-hexadecane (32%) [16]. This formulation successfully reproduced the boiling-point curve and two-phase diagram characteristics of Jet-A fuel [16].
The inclusion of 1-methylnaphthalene in aviation fuel surrogates is particularly important for representing the aromatic content of kerosene, which typically contains 15-25% aromatic hydrocarbons. The high energy density of 1-methylnaphthalene (39.35 MJ/kg) makes it suitable for representing the energetic characteristics of aviation fuel aromatics [2].
Recent developments in surrogate fuel formulation have incorporated more sophisticated approaches to component selection and property matching. The methodology developed by NIST researchers employs nuclear magnetic resonance spectroscopy and advanced distillation curve measurements to characterize target fuels with unprecedented accuracy [3]. This approach enables the development of surrogates that match not only bulk properties but also detailed compositional characteristics.
Eight-component surrogates have been developed that include 1-methylnaphthalene as one of multiple aromatic representatives [3]. These advanced formulations can achieve excellent agreement with target properties, with typical errors of less than 5% for critical parameters such as cetane number and density [3]. The use of 1-methylnaphthalene in these formulations provides the necessary aromatic character while maintaining manageable complexity for kinetic mechanism development.
The performance of surrogate fuels containing 1-methylnaphthalene is validated through comprehensive experimental testing. Engine studies using constant volume combustion chambers have demonstrated that these surrogates can accurately reproduce spray ignition characteristics of real diesel fuel [2]. Maximum errors in flame lift-off length predictions are typically less than 8 mm, while ignition delay time predictions show errors less than 0.2 ms [2].
Fundamental combustion property validation includes laminar flame speed measurements, ignition delay time comparisons, and species concentration profile matching. These validation studies confirm that 1-methylnaphthalene-containing surrogates can successfully represent the combustion behavior of real fuels across a wide range of operating conditions [1] [3].
1-Methylnaphthalene plays a significant role in polycyclic aromatic hydrocarbon formation and subsequent soot nucleation processes. The compound serves as both a precursor for larger PAH formation and a promoter of soot formation when blended with aliphatic fuels. Experimental studies using laser-induced incandescence and fluorescence techniques have demonstrated that the addition of 1-methylnaphthalene to n-dodecane results in a strong linear relationship between the mass fraction of 1-methylnaphthalene and sooting tendency [17].
The formation of PAHs from 1-methylnaphthalene follows well-established reaction pathways involving hydrogen abstraction and cyclization reactions. The primary pathway involves the formation of 1-naphthylmethyl radicals through hydrogen abstraction from the methyl group [1]. These radicals subsequently undergo oxidation to form 1-naphthaldehyde, which serves as a precursor for larger PAH formation through condensation reactions [1].
The role of 1-methylnaphthalene in soot nucleation has been extensively studied using advanced diagnostic techniques. Low-temperature matrix isolation electron paramagnetic resonance spectroscopy has identified the formation of resonance-stabilized radicals including indenyl, cyclopentadienyl, and naphthalene 1-methylene radicals during the combustion of 1-methylnaphthalene [18]. These radical species are crucial intermediates in the soot formation process, providing pathways for molecular growth and particle inception [18].
Acenaphthylene and pyrene have been identified as important nucleating species in the soot formation process from 1-methylnaphthalene [17]. The yield aromatic index values for these species correlate strongly with their corresponding yield soot indices, indicating their significant contribution to soot formation [17]. Acenaphthylene serves as a key coupling point between soot formation pathways originating from aliphatic and aromatic fuel components [17].
The influence of metal catalysts on soot formation from 1-methylnaphthalene has revealed important insights into heterogeneous soot formation mechanisms. Studies using iron oxide nanoparticles in high-temperature flow reactors have demonstrated enhanced soot formation from 1-methylnaphthalene in the presence of Fe₂O₃ nanoparticles [19] [18]. This enhancement results from the formation of environmentally persistent free radicals on the metal oxide surfaces [19].
The presence of iron oxide nanoparticles leads to increased yields of polycyclic aromatic hydrocarbons and enhanced soot number concentration [19]. The mechanism involves surface-mediated radical-radical and radical-molecule growth reactions that contribute to molecular growth and soot particle inception [19]. This effect is particularly significant at high concentrations where resonance-stabilized free radicals can undergo efficient molecular growth reactions [19].
The particulate emission profiles from 1-methylnaphthalene combustion are characterized by high soot yields and complex chemical composition. Molecular dynamics simulations of diesel combustion have revealed the detailed pathways of soot formation, including thermal decomposition of fuels, aromatic ring formation, nucleation mechanisms, and mass growth of nascent soot [20]. The morphological development of soot particles includes the formation of aliphatic side chains and the role of aliphatic-substituted aromatics in soot coalescence [20].
The soot particles formed from 1-methylnaphthalene combustion exhibit characteristic carbon-to-hydrogen ratios and size distributions. The aliphatic-to-aromatic carbon-hydrogen ratio provides important information about the maturity and structure of the soot particles [20]. These characteristics are crucial for understanding the environmental impact and health effects of particulate emissions from combustion systems using 1-methylnaphthalene-containing fuels.
The environmental fate of 1-methylnaphthalene and its particulate emissions involves complex transformation processes. Studies have investigated the oxidation of 1-methylnaphthalene through interactions with environmentally persistent free radicals in particulate matter [21]. This oxidation process results in the formation of oxy- and hydroxy-PAHs, including 1,4-naphthoquinone, 1-naphthaldehyde, and various hydroxymethyl naphthalene isomers [21].
The transformation of 1-methylnaphthalene in the environment is influenced by the presence of other particulate matter constituents and varies depending on whether the compound and free radicals are co-located on the same particles or present on separate particles [21]. These transformation processes affect the mobility and bioavailability of PAH compounds, with implications for environmental fate and human exposure [21].
The formation of soot and particulate emissions from 1-methylnaphthalene is strongly influenced by combustion conditions including temperature, pressure, and equivalence ratio. At high temperatures typical of combustion systems, the primary consumption pathway involves hydrogen abstraction reactions that lead to the formation of reactive intermediates [1]. These intermediates participate in both gas-phase and surface-mediated growth reactions that determine the final particulate emission characteristics.
Irritant;Health Hazard